molecular formula C9H9N5O B14603442 2-Amino-1,8-naphthyridine-3-carbohydrazide CAS No. 60467-85-8

2-Amino-1,8-naphthyridine-3-carbohydrazide

Cat. No.: B14603442
CAS No.: 60467-85-8
M. Wt: 203.20 g/mol
InChI Key: XAAJBHYZHOOHSJ-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the 1,8-naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,8-naphthyridine-3-carbohydrazide typically involves multicomponent reactions and Friedländer cyclization. One common method starts with 2-aminonicotinaldehyde, which reacts with various carbonyl compounds under specific conditions to form the desired naphthyridine derivative . The reaction conditions often involve the use of catalysts such as anhydrous FeCl3 and solvents like ethanol or water to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as using water as a solvent and employing microwave irradiation, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,8-naphthyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

60467-85-8

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-amino-1,8-naphthyridine-3-carbohydrazide

InChI

InChI=1S/C9H9N5O/c10-7-6(9(15)14-11)4-5-2-1-3-12-8(5)13-7/h1-4H,11H2,(H,14,15)(H2,10,12,13)

InChI Key

XAAJBHYZHOOHSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NN

Origin of Product

United States

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